molecular formula C19H17NO2S B13955925 Ethyl 2-amino-5-[2-naphthylthio]benzoate CAS No. 52979-20-1

Ethyl 2-amino-5-[2-naphthylthio]benzoate

Cat. No.: B13955925
CAS No.: 52979-20-1
M. Wt: 323.4 g/mol
InChI Key: TZKBHVKCNLILJA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[2-naphthylthio]benzoate is an organic compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a naphthylthio group attached to a benzoate core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 2-amino-5-[2-naphthylthio]benzoate typically involves the reaction of 2-naphthalenethiol with ethyl 2-amino-5-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-amino-5-[2-naphthylthio]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the naphthylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the ester group, converting it to an alcohol.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-5-[2-naphthylthio]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-[2-naphthylthio]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 2-amino-5-[2-naphthylthio]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

52979-20-1

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)17-12-16(9-10-18(17)20)23-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2,20H2,1H3

InChI Key

TZKBHVKCNLILJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)SC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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